2-Aminopropane-1,3-dithiol hydrochloride

Toxicity Safety pharmacology Aminothiol derivatives

Researchers seeking a stable, well-defined aminodithiol building block often encounter supply inconsistency and incorrect salt-form substitutions that compromise coordination chemistry. This hydrochloride salt delivers: (i) a unique tridentate N,S,S binding pocket that forms six-membered chelate rings with Tc, Re, Cu, Zn, and Cd-architecturally analogous to established AADT/DADT radiopharmaceutical frameworks; (ii) superior aqueous solubility and odor-suppressed handling versus the free base, enabling direct use in bioconjugation protocols; and (iii) the unsubstituted parent congener in the 2-amino-2-alkyl-1,3-propanedithiol antiradiation series, serving as the essential baseline reference for radioprotective structure-activity studies.

Molecular Formula C3H10ClNS2
Molecular Weight 159.7 g/mol
CAS No. 26690-92-6
Cat. No. B12125453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopropane-1,3-dithiol hydrochloride
CAS26690-92-6
Molecular FormulaC3H10ClNS2
Molecular Weight159.7 g/mol
Structural Identifiers
SMILESC(C(CS)N)S.Cl
InChIInChI=1S/C3H9NS2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H
InChIKeyWGJSMXJPSFEYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopropane-1,3-dithiol HCl – Chemical Profile & Procurement


2-Aminopropane-1,3-dithiol hydrochloride (CAS 26690-92-6) is the hydrochloride salt of a C3-aminodithiol, bearing a primary amine and two terminal thiol groups on a propane backbone [1]. With a molecular weight of 159.7 g/mol and the formula C₃H₁₀ClNS₂, the compound is classified as a bifunctional, tridentate N,S,S ligand precursor [1]. The salt form enhances aqueous solubility and handling stability relative to the free base [1].

2-Aminopropane-1,3-dithiol HCl – Why Generic Substitution Fails


Generic interchanging of dithiol or aminothiol compounds can lead to fundamentally different coordination chemistry, biological activity, and formulation properties. The specific arrangement of the primary amine between two terminal thiol groups in 2-aminopropane-1,3-dithiol creates a unique tridentate N,S,S binding pocket that is absent in simple 1,3-propanedithiol (lacks the amine), 2-dimethylamino derivatives (tertiary amine alters sterics and donor strength), or 1,2-vicinal dithiol isomers (different chelate ring size) [1]. Even the free base and hydrochloride salt differ significantly in solubility and handling characteristics, meaning substitution of the salt form for the free base without formulation adjustment can compromise experimental reproducibility [1].

2-Aminopropane-1,3-dithiol HCl – Comparative Evidence


Acute IV Toxicity: Primary Amine vs. N-Methyl Analog

In a direct head-to-head synthesis and pharmacological study, the hydrochloride salt of 2-aminopropane-1,3-dithiol (I·HCl) and its N-methyl analog (II·HCl) were administered intravenously to mice. The LD₅₀ values were determined to be 11.5 mg/kg for I·HCl and 11.8 mg/kg for II·HCl, indicating nearly identical acute systemic toxicity between the primary amine and N-methyl secondary amine derivatives [1].

Toxicity Safety pharmacology Aminothiol derivatives

Radioprotective Activity: Unsubstituted vs. 2-Alkyl Derivatives

A classic structure-activity relationship study among 2-amino-2-alkyl-1,3-propanedithiol hydrochlorides (including the R=H congener, 2-aminopropane-1,3-dithiol hydrochloride) and 3-amino-4-mercapto-1-butanol derivatives reported radioprotective efficacy data [1]. The R=H compound (the target compound) provides the baseline potency; introduction of 2-alkyl substituents (R=CH₃, R=C₂H₅) modifies both potency and duration of action, with the methyl analog showing distinct dose-response characteristics compared to the unsubstituted parent [1]. (Note: The full quantitative dose-reduction factors from the original 1966 paper require individual article access; the published structure-activity table establishes the compound as the reference congener in this pharmacophore class.)

Radioprotection Antiradiation Structure-activity relationship

Tridentate N,S,S Coordination vs. Bidentate/Monodentate Analogs

2-Aminopropane-1,3-dithiol hydrochloride, upon deprotonation, generates a tridentate N,S,S-donor set that is structurally distinct from bidentate 1,3-propanedithiol (S,S-only) and monodentate 2-aminoethanethiol (N,S) [1]. Tridentate chelation via two thiolate donors and one amine donor is expected to yield significantly higher thermodynamic stability constants (log K) for transition metals compared to bidentate or monodentate analogs, based on the well-established chelate effect [1]. Quantitative log K values for this specific ligand have not been reported in accessible databases (NIST Standard Reference Database 46, v8.0, does not list entries for this compound as of the latest release) [2].

Coordination chemistry Chelation Metal complexation

Chelation: 1,3-Dithiol vs. 1,2-Dithiol Regioisomers

The 1,3-dithiol arrangement in 2-aminopropane-1,3-dithiol hydrochloride forms six-membered chelate rings upon metal coordination, whereas the regioisomeric 3-amino-1,2-propanedithiol (CAS 15049-98-6) forms five-membered chelate rings via vicinal dithiols [1]. Five-membered rings are generally thermodynamically more favorable for most transition metals, meaning the 1,2-isomer may exhibit different metal selectivity compared to the 1,3-isomer [2]. This ring-size difference directly impacts which metals are preferentially bound and the kinetics of complexation.

Regioisomerism Chelate ring size Dithiol ligands

Primary vs. Tertiary Amine: Nucleophilicity & Metal Binding

The target compound features a primary amine (-NH₂), whereas the insecticidal nereistoxin precursors (e.g., 2-(dimethylamino)propane-1,3-dithiol) contain a tertiary dimethylamino group. Primary amines are less sterically hindered and more nucleophilic than tertiary amines, which alters both the kinetics of metal coordination and the geometry of the resulting complex [1]. In the 2-aminopropane-1,3-dithiol framework, the primary amine also allows for further derivatization (e.g., amide coupling, imine formation) that is sterically blocked in the N,N-dimethyl analog [1].

Amine basicity Ligand design Steric effects

HCl Salt vs. Free Base: Solubility & Handling Advantage

The hydrochloride salt (CAS 26690-92-6, MW 159.7 g/mol) is a crystalline solid at room temperature, whereas the free base (CAS 26691-13-4, MW 123.25 g/mol) is reported as a liquid with a strong thiol odor [1][2]. Protonation of the amine dramatically increases aqueous solubility and eliminates the volatility and odor issues associated with the free aminothiol, facilitating precise weighing, solution preparation, and long-term storage in laboratory settings [2].

Salt selection Solubility Formulation stability

2-Aminopropane-1,3-dithiol HCl – Application Scenarios


SAR Reference for Aminodithiol Radioprotection

As the unsubstituted parent congener in the 2-amino-2-alkyl-1,3-propanedithiol antiradiation series, 2-aminopropane-1,3-dithiol hydrochloride serves as the essential baseline reference for evaluating the impact of 2-alkyl substitution on radioprotective potency, duration of action, and toxicity [1]. Researchers designing next-generation radioprotectors or mitigators can use this compound to establish the baseline pharmacological profile against which all alkylated derivatives are compared [1].

Tridentate N,S,S Ligand for Transition Metal Coordination

Deprotonation of the hydrochloride yields a tridentate N,S,S donor set capable of forming six-membered chelate rings with transition metals (e.g., Re, Tc, Cu, Zn, Cd) [1]. This ligand architecture is structurally analogous to the amine-amide-dithiol (AADT) and diamine-dithiol (DADT) frameworks widely investigated for ⁹⁹mTc and ¹⁸⁸Re radiopharmaceuticals, making the compound a compact model system for studying fundamental metal-thiolate coordination without the complexity of larger chelate scaffolds [1]. Experimental stability constants remain to be determined [2].

Synthetic Building Block: Dithiane Chemistry & Derivatizable Amine

The 1,3-dithiol functionality enables dithiane protection of carbonyl compounds (umpolung chemistry), while the primary amine provides a handle for further functionalization via acylation, reductive amination, or sulfonamide formation [1]. Unlike the N,N-dimethyl analog (a nereistoxin precursor), the unsubstituted amine allows post-synthetic modification that is sterically impossible with tertiary amine derivatives, expanding the accessible chemical space for medicinal chemistry and agrochemical discovery programs [1].

HCl Salt for Aqueous Bioconjugation & Nanoparticle Functionalization

The hydrochloride salt form provides superior aqueous solubility compared to the free base, enabling direct use in aqueous bioconjugation protocols (e.g., thiol-disulfide exchange with cysteine residues, maleimide coupling) [1]. The protonated amine ensures the compound remains non-volatile and odor-suppressed during handling, a critical practical advantage over the free aminothiol liquid for core facilities and high-throughput screening environments [1].

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